三咪多(盐酸盐)

描述

Trimidox is a clear, yellow aqueous solution for parenteral administration . The active ingredients of Trimidox are a combination of trimethoprim and sulfadoxine which has been established in a ratio of 1:5 . It is a solution containing 4% W/V trimethoprim and 20% W/V sulfadoxine in an organic solvent . Each mL contains 40 mg of trimethoprim and 200 mg of sulfadoxine . Trimidox is a ribonucleotide reductase inhibitor with antileukemic activities . It inhibits the growth of human promyelocytic leukemia HL-60 cells .

Synthesis Analysis

While specific synthesis details for Trimidox (hydrochloride) were not found, it’s worth noting that imidazolines, a class of compounds found in numerous natural and pharmaceutical products, are widely utilized as organocatalysts to synthesize various natural and synthetic organic compounds .

Molecular Structure Analysis

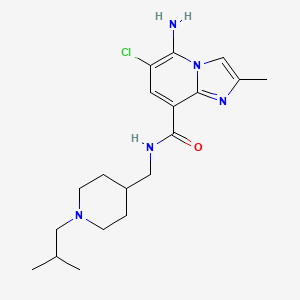

The molecular formula of Trimidox (hydrochloride) is C7H9ClN2O4 . Its molecular weight is 220.61 .

Chemical Reactions Analysis

Trimidox (hydrochloride) is a ribonucleotide reductase inhibitor . It inhibits the growth of human promyelocytic leukemia HL-60 cells .

Physical And Chemical Properties Analysis

The molecular weight of Trimidox (hydrochloride) is 184.15 g/mol . It has a molecular formula of C7H8N2O4 .

科学研究应用

Cancer Research

Trimidox (hydrochloride) is a specific ribonucleotide reductase inhibitor . Ribonucleotide reductase is the rate-limiting enzyme for de novo DNA synthesis, making it a common target for chemotherapy .

Application

Trimidox is used to inhibit the growth of cancer cells. Its increased activity in cancer cells is associated with malignant transformation and proliferation .

Method of Application

Trimidox reduces levels of dGTP and dCTP in HL-60 cells, inducing apoptosis via activation of caspases without altering the cell cycle distribution .

Results

Trimidox inhibits growth of human promyelocytic leukemia HL-60 cells with an IC50 value of 35 µM . In combination with 1-beta-D-arabinofuranosyl cytosine (Ara-C), a synergistic potentiation of the effect of Ara-C could be observed .

Veterinary Medicine

Trimidox is used in veterinary medicine, particularly in cattle and swine, for its potent systemic antibacterial action against a wide range of sensitive organisms .

Application

Trimidox is indicated for the treatment of various infections in cattle and swine, including respiratory tract infections, alimentary tract infections, and other infections such as infectious pododermatitis (foot rot, foul in the foot) and septicaemias in cattle, and mastitis-metritis-agalactia syndrome of sows (MMA) and bacterial arthritis in swine .

Method of Application

Trimidox should be administered at a dose rate of 1 mL per 15 kg body weight daily. In piglets weighing less than 4.5 kg, the dose should not exceed 0.5 mL. Intramuscular injection is recommended for cattle and swine, but if a particularly rapid response is required in acute infections, Trimidox can be administered by slow intravenous injection .

Results

The use of Trimidox in veterinary medicine has shown effective antibacterial activity against a wide range of infections caused by Gram-positive and Gram-negative bacteria .

Antileukemic Activities

Trimidox hydrochloride is a ribonucleotide reductase inhibitor with antileukemic activities .

Application

Trimidox hydrochloride inhibits the growth of human promyelocytic leukemia HL-60 cells .

Results

Trimidox hydrochloride inhibits the growth of human promyelocytic leukemia HL-60 cells with an IC50 of 35 μM .

属性

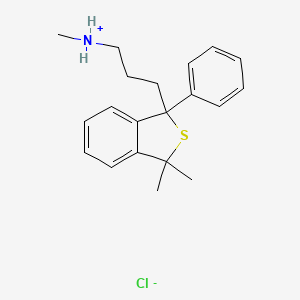

IUPAC Name |

N',3,4,5-tetrahydroxybenzenecarboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O4.ClH/c8-7(9-13)3-1-4(10)6(12)5(11)2-3;/h1-2,10-13H,(H2,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBKNXSNOQYLIRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)O)C(=NO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C(=C1O)O)O)/C(=N/O)/N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Trimidox (hydrochloride) | |

CAS RN |

95933-75-8 | |

| Record name | Benzenecarboximidamide, N,3,4,5-tetrahydroxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95933-75-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2,6-Bis(1-methylethyl)phenyl]-N'-[4-[(4-nitrophenyl)thio]phenyl]urea](/img/structure/B1662339.png)

![ethyl N-[2-amino-4-[(2,4,6-trimethylphenyl)methylamino]phenyl]carbamate](/img/structure/B1662351.png)

![N-(3-hydroxypropyl)-5-methyl-1-[4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]pyrazole-4-carboxamide](/img/structure/B1662354.png)

![N'-(2-{4-[bis-(4-chlorophenyl)methyl]piperazin-1-ylmethyl}quinazolin-4-yl)-N,N-dimethylpropane-1,3-diamine](/img/structure/B1662357.png)

![[2-(2,4-Dichloro-phenyl)-6-fluoro-2-(4-fluoro-phenyl)-benzo[1,3]dioxol-5-yl]-morpholin-4-yl-methanone](/img/structure/B1662361.png)